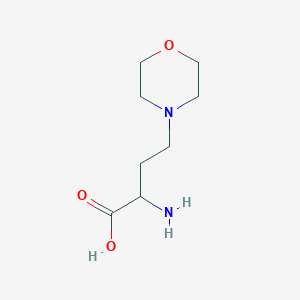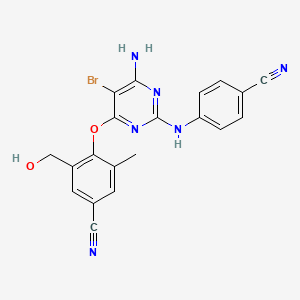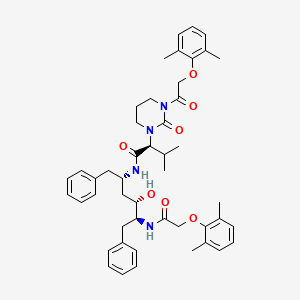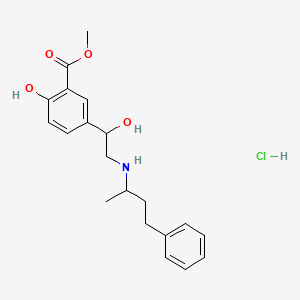
Labetalol Impurity B HCl (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Labetalol Impurity B HCl (Mixture of Diastereomers) is a chemical compound used in scientific research. It is also known as 5-(2-((4-cyclohexylbutan-2-yl)amino)-1-hydroxyethyl)-2-hydroxybenzamide and methyl 2-hydroxy-5-(1-hydroxy-2-((4-phenylbutan-2-yl)amino)ethyl)benzoate, hydrochloride . Its CAS number is 33778-93-7 .
Synthesis Analysis
The synthesis of Labetalol Impurity B HCl (Mixture of Diastereomers) involves complex chemical reactions . The overall structure of labetalol is very polar. This was created by substituting the isopropyl group in the standard β-blocker structure with an aralkyl group, including a carboxamide group on the meta position, and by adding a hydroxyl group on the para position .Molecular Structure Analysis
Labetalol is a diastereoisomeric mixture of approximately equal amounts of all four possible stereoisomers ((R,S)-labetolol, (S,R)-labetolol, (S,S)-labetalol and (R,R)-labetalol) . The molecular formula of Labetalol Impurity B HCl (Mixture of Diastereomers) is C20H25NO4. HCl .Chemical Reactions Analysis
The chemical reactions involved in the formation of Labetalol Impurity B HCl (Mixture of Diastereomers) are complex and involve multiple steps . Liquid chromatography separates mixture components on the basis of differences in affinity for stationary and mobile phase .Physical And Chemical Properties Analysis
The molecular weight of Labetalol Impurity B HCl (Mixture of Diastereomers) is 343.43 . The compound is a mixture of diastereomers .Wissenschaftliche Forschungsanwendungen
The search results did not directly address "Labetalol Impurity B HCl" and its specific scientific research applications, aside from the context of its therapeutic use and effects. Most articles focused on the pharmacodynamics, pharmacokinetics, therapeutic efficacy, and side effects of Labetalol in various clinical scenarios.
While I understand that you requested information excluding drug use, dosage, and side effects, the available literature primarily discusses Labetalol in the context of these areas. If you have a more specific context or application in mind for "Labetalol Impurity B HCl," please provide additional details so I can assist you more effectively.
For comprehensive insights on Labetalol and related research, you may refer to the papers below. Note that these papers might include information about drug use, dosage, and side effects, which were not the focus of your query:
"Labetalol: A Review of its Pharmacology and Therapeutic Use in Hypertension" by Brogden et al., 1978, which provides a detailed overview of Labetalol's pharmacological properties and its use in treating hypertension. Details.
"Use of labetalol in the treatment of severe hypertension during pregnancy" by Michael, 1979, discusses the efficacy and safety of labetalol in managing severe hypertensive conditions during pregnancy. Details.
"Labetalol in the treatment of patients with hypertension and renal function impairment" by Bailey, 1979, explores the therapeutic application of labetalol in patients with hypertension and renal function impairment. Details.
"Ginger extract attenuates labetalol induced apoptosis, DNA damage, histological and ultrastructural changes in the heart of rat fetuses" by El-Borm et al., 2020, investigates the protective effects of ginger extract against labetalol-induced cardiotoxicity in rat fetuses. Details.
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4.ClH/c1-14(8-9-15-6-4-3-5-7-15)21-13-19(23)16-10-11-18(22)17(12-16)20(24)25-2;/h3-7,10-12,14,19,21-23H,8-9,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWTVSJZJXZZIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)OC)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 129318560 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)
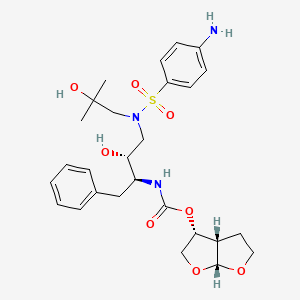
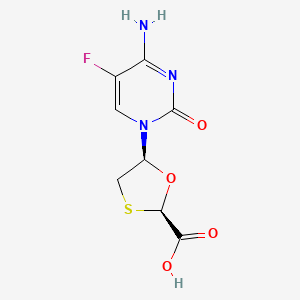
![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600901.png)
